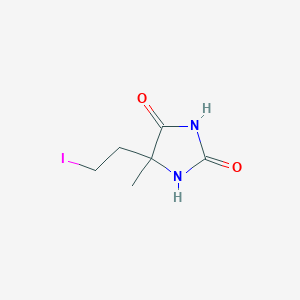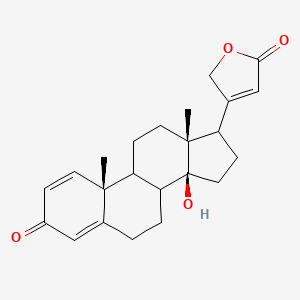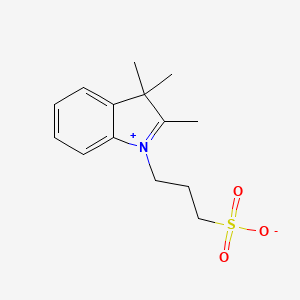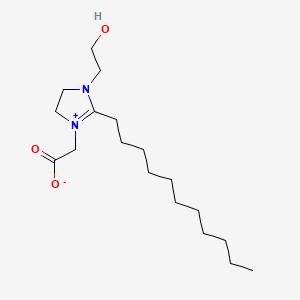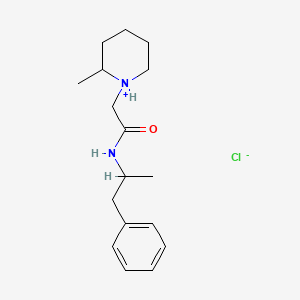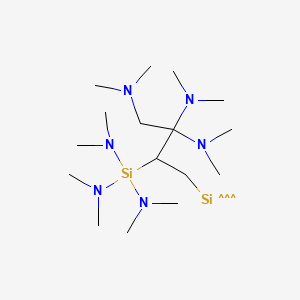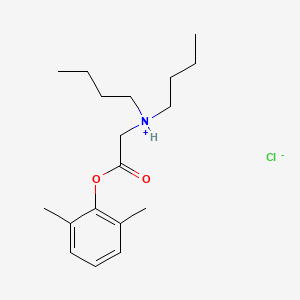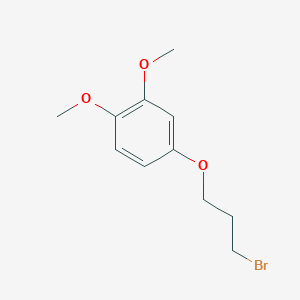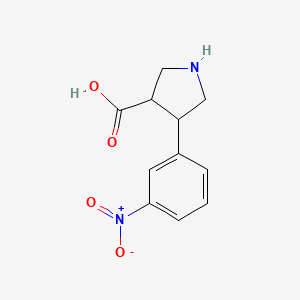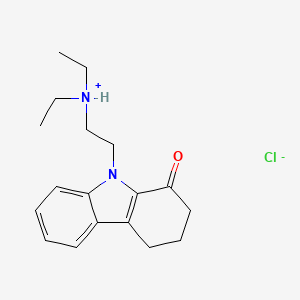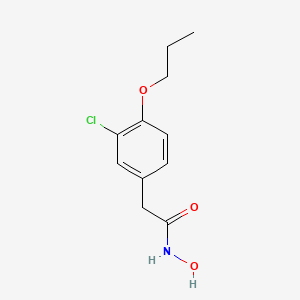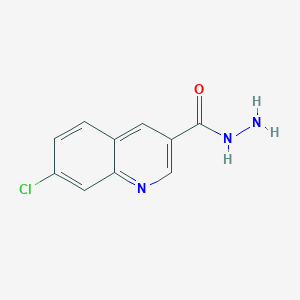![molecular formula C15H26O B15343078 3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran CAS No. 32539-83-6](/img/structure/B15343078.png)
3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran is a complex organic compound with the molecular formula C15H26O. It is characterized by a cyclododecane ring fused with a pyran ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran typically involves the cyclization of dodecane derivatives under specific conditions. One common method is the acid-catalyzed cyclization of dodecanol with pyran. The reaction is carried out under reflux conditions with a strong acid like sulfuric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced cyclododeca[b]pyran derivatives.
Substitution: Halogenated cyclododeca[b]pyran compounds.
Wissenschaftliche Forschungsanwendungen
3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododeca[b]pyridin-2(1H)-one: Similar structure but contains a nitrogen atom in the ring.
Cyclododecane: Lacks the pyran ring, making it less complex.
Dodecanol: A simpler alcohol derivative of dodecane.
Uniqueness
3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
32539-83-6 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
3,4,5,6,7,8,9,10,11,12,13,14-dodecahydro-2H-cyclododeca[b]pyran |
InChI |
InChI=1S/C15H26O/c1-2-4-6-8-12-15-14(10-7-5-3-1)11-9-13-16-15/h1-13H2 |
InChI-Schlüssel |
VJRVVBJENDJBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2=C(CCCC1)CCCO2 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


